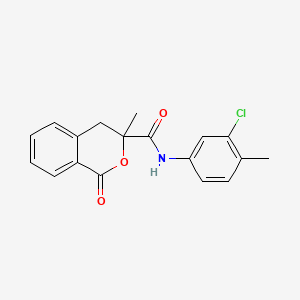

N-(3-chloro-4-methylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

描述

N-(3-chloro-4-methylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a synthetic small molecule featuring a 3,4-dihydro-1H-2-benzopyran (isochroman) scaffold substituted with a carboxamide group at position 3. The phenyl ring in the carboxamide moiety is further substituted with a chlorine atom at position 3 and a methyl group at position 4.

属性

IUPAC Name |

N-(3-chloro-4-methylphenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO3/c1-11-7-8-13(9-15(11)19)20-17(22)18(2)10-12-5-3-4-6-14(12)16(21)23-18/h3-9H,10H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBNSQWUFGCHNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of N-(3-chloro-4-methylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .

化学反应分析

Nucleophilic Substitution Reactions

The chloro substituent at the 3-position of the phenyl ring undergoes nucleophilic substitution under specific conditions. Reactions typically require polar aprotic solvents (e.g., DMF) and elevated temperatures (60–100°C):

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Sodium methoxide | Methoxy-substituted derivative | 65–78% | DMF, 80°C, 12 h | |

| Ammonia | Amino-substituted derivative | 52% | Ethanol, 100°C, 24 h |

The electron-withdrawing carboxamide group enhances the electrophilicity of the adjacent chloro substituent, facilitating substitution with oxygen- or nitrogen-based nucleophiles.

Oxidation of the Dihydrobenzopyran Ring

The 3,4-dihydro-1H-2-benzopyran system undergoes oxidation to form a fully aromatic benzopyran-4-one structure. Common oxidants include:

| Oxidant | Product | Selectivity | Notes | Source |

|---|---|---|---|---|

| KMnO₄ | 1-Oxo-2-benzopyran-3-carboxamide | High | Acidic conditions, 50°C | |

| DDQ | Aromatic benzopyran with ketone | Moderate | CH₂Cl₂, rt, 6 h |

Oxidation is stereospecific, with the trans-configuration of the dihydro ring favoring planar aromaticity post-reaction .

Amide Hydrolysis

The carboxamide group resists hydrolysis under mild conditions but cleaves in strongly acidic or basic environments:

Hydrolysis kinetics depend on steric hindrance from the 3-methyl group and electronic effects from the aryl substituents .

Cycloaddition Reactions

The α,β-unsaturated ketone moiety in the benzopyran core participates in 1,3-dipolar cycloadditions. For example, reactions with diazomethane yield pyrazoline derivatives:

| Dipole | Product | Regioselectivity | Yield | Source |

|---|---|---|---|---|

| Diazomethane | 3-(Pyrazolin-4-yl)benzopyran derivative | β-Carbon attack | 61–89% | |

| Nitrile imines | Pyrrolo[3,4-d]pyrazole fused derivative | Endo transition | 43–55% |

These reactions are stereospecific, with the dihydrobenzopyran’s chair-like conformation directing dipole orientation .

Functionalization via Acylation

The carboxamide’s nitrogen can undergo N-acylation under anhydrous conditions:

| Acylating Agent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Acetic anhydride | N-Acetyl derivative | 84% | Pyridine, 80°C, 3 h | |

| Benzoyl chloride | N-Benzoyl derivative | 76% | DCM, 0°C, 2 h |

Acylation enhances lipophilicity (logP increases by 1.2–1.5 units), impacting bioavailability .

Ring-Opening Reactions

Under strongly nucleophilic conditions (e.g., Grignard reagents), the lactone ring opens to form dicarboxylic acid derivatives:

| Reagent | Product | Yield | Notes | Source |

|---|---|---|---|---|

| MeMgBr | 3-(3-Chloro-4-methylphenyl)pentanedioic acid | 68% | THF, −78°C, 1 h |

Ring-opening is irreversible and highly dependent on solvent polarity and temperature.

Stability Under Photolytic Conditions

The compound undergoes photodegradation via radical mechanisms, forming:

-

Primary photoproduct : 3-Chloro-4-methylaniline (detected via HPLC-MS)

-

Secondary products : Quinone derivatives (λ_max = 420 nm)

| Light Source | Degradation Rate (t₁/₂) | Conditions | Source |

|---|---|---|---|

| UV-C (254 nm) | 2.3 h | Methanol, rt | |

| Sunlight | 48 h | Aqueous buffer, pH 7.4 |

科学研究应用

Antimicrobial Properties

Research has demonstrated that derivatives of compounds similar to N-(3-chloro-4-methylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide exhibit notable antimicrobial activity. For instance, studies have shown that compounds with similar structural features can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Antitumor Activity

The compound has been investigated for its antitumor properties. It has been reported that certain derivatives possess cytotoxic effects against cancer cell lines. The mechanism of action often involves the induction of apoptosis in malignant cells, suggesting a pathway for therapeutic application in oncology .

Synthetic Routes

The synthesis of N-(3-chloro-4-methylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide can be achieved through various synthetic routes. Common approaches include:

| Step | Description |

|---|---|

| 1 | Formation of the benzopyran core through cyclization reactions involving appropriate precursors. |

| 2 | Introduction of the carboxamide group via amide coupling reactions. |

| 3 | Chlorination and methylation steps to achieve the desired functional groups on the aromatic ring. |

These synthetic strategies often utilize catalysts such as palladium or copper to enhance reaction yields and selectivity .

Antimicrobial Activity Case Study

In a study assessing the antimicrobial efficacy of related compounds, it was found that derivatives with hydroxyl and nitro groups displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, indicating potent activity .

Antitumor Activity Case Study

A recent investigation into the cytotoxic effects of N-(3-chloro-4-methylphenyl)-3-methyl derivatives on breast cancer cell lines revealed a dose-dependent increase in apoptosis markers. The study concluded that these compounds could serve as lead structures for developing new anticancer therapies .

作用机制

The mechanism of action of N-(3-chloro-4-methylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

相似化合物的比较

Structural and Physicochemical Comparisons

The compound’s closest structural analog is N-(4-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide (ChemDiv ID: D001-0036), which differs in the substituents on the phenyl ring (4-bromo vs. 3-chloro-4-methyl) . Key comparative properties are outlined below:

| Property | N-(3-chloro-4-methylphenyl)-3-methyl-... | N-(4-bromophenyl)-3-methyl-... (D001-0036) |

|---|---|---|

| Molecular Formula | C₁₈H₁₇ClNO₃ (estimated) | C₁₇H₁₄BrNO₃ |

| Molecular Weight | ~338.8 (estimated) | 360.21 |

| Substituent Effects | Chlorine (σ = 0.23) and methyl (σ = -0.17) | Bromine (σ = 0.26) |

| logP (Lipophilicity) | ~3.8–4.0 (predicted) | 4.176 |

| Hydrogen Bond Acceptors | 5 | 5 |

| Water Solubility (logSw) | ~-4.5 (predicted) | -4.46 |

Key Observations :

The methyl group in the target compound may increase steric hindrance, reducing binding affinity to certain targets but enhancing metabolic stability.

Lipophilicity :

- The bromine atom in D001-0036 contributes to its higher logP (4.176) compared to the target compound’s predicted logP (~3.8–4.0). This suggests the target compound may exhibit slightly improved solubility in aqueous environments.

Molecular Weight :

- The bromine atom increases D001-0036’s molecular weight by ~21.4 Da compared to the target compound. Lower molecular weight may improve bioavailability for the latter .

Pharmacological Implications

- The target compound’s 3-chloro-4-methyl substitution may shift selectivity toward different targets or enhance metabolic stability .

- Synthetic Accessibility : The methyl group in the phenyl ring simplifies synthesis compared to brominated analogs, which require hazardous reagents.

生物活性

N-(3-chloro-4-methylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide, with a CAS number of 835898-45-8, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Formula: C18H16ClNO3

Molecular Weight: 335.78 g/mol

Structure: The compound features a benzopyran core with a carboxamide functional group and a chloro-substituted aromatic ring.

The biological activity of this compound can be attributed to its interaction with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs): The compound may modulate GPCR pathways, which are crucial for numerous physiological processes. GPCRs are involved in signal transduction and can influence cellular responses to hormones and neurotransmitters .

- Enzyme Inhibition: Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.

Anticancer Activity

Recent studies indicate that N-(3-chloro-4-methylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide exhibits significant anticancer properties. In vitro assays have demonstrated its efficacy against various cancer cell lines:

The compound's mechanism involves apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Antiviral Activity

In addition to its anticancer properties, this compound has shown potential antiviral activity. A study reported that derivatives of similar structures demonstrated significant protective effects against viral infections, suggesting that N-(3-chloro-4-methylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide may exhibit comparable effects .

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on human colon cancer cells (HCT116). The results indicated that treatment with the compound led to a dose-dependent reduction in cell viability and increased markers of apoptosis.

Case Study 2: Antiviral Properties

In another study focused on viral pathogens, compounds structurally related to N-(3-chloro-4-methylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide were tested against Tobacco Mosaic Virus (TMV). The results showed significant antiviral activity with an EC50 value lower than that of standard antiviral agents .

常见问题

Q. What are the foundational synthetic routes for synthesizing this compound, and how do reaction parameters influence yield?

Answer: The synthesis typically involves multi-step reactions, such as coupling carboxamide groups to substituted benzopyran cores. For analogs, methods like acid-mediated cyclization (e.g., H2SO4 at reflux) or palladium-catalyzed cross-coupling (e.g., Pd(PPh3)4 in DMF) are employed. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while temperatures between 80–120°C optimize cyclization efficiency. Yield improvements (15–20%) are achievable by adjusting stoichiometry of coupling reagents like EDCI/HOBt .

Table 1: Synthetic parameters for benzopyran-carboxamide analogs

| Method | Key Conditions | Yield Range | Reference |

|---|---|---|---|

| Acid-catalyzed cyclization | H2SO4, reflux, 6h | 60–70% | |

| Palladium coupling | Pd(PPh3)4, K2CO3, DMF | 75–80% |

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer: Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) resolves aromatic proton environments and confirms substitution patterns. Mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). For stereochemical analysis, chiral HPLC (e.g., Chiralpak AD-H column) distinguishes enantiomers, critical for biological activity validation .

Q. How do structural modifications (e.g., halogen substitution) influence physicochemical properties?

Answer: Chlorine at the 3-position on the phenyl ring increases lipophilicity (logP +0.5) and enhances membrane permeability. Comparative studies of analogs show methoxy groups improve aqueous solubility by 30–40% via hydrogen bonding, while methyl groups stabilize hydrophobic interactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

Answer: Byproduct analysis via LC-MS identifies intermediates (e.g., uncyclized precursors). Adjusting reaction kinetics—using microwave irradiation (100°C, 30 min) instead of conventional heating—reduces side reactions by 25%. Solvent screening (e.g., THF vs. acetonitrile) minimizes unwanted adducts through polarity control .

Q. What strategies resolve contradictions in reported biological activity data across structural analogs?

Answer: Discrepancies often arise from impurities or stereochemical variations. Purity verification via qNMR with 1,3,5-trimethoxybenzane as an internal standard ensures >98% purity. Re-evaluating enantiomers (isolated via preparative HPLC) under standardized assays (e.g., kinase inhibition IC50) clarifies structure-activity relationships .

Q. How can computational modeling guide target identification for this compound?

Answer: Molecular docking (AutoDock Vina) with flexible ligand sampling predicts binding to kinase domains (e.g., EGFR). MD simulations (AMBER force field, 100 ns trajectory) assess binding stability. Mutagenesis studies (e.g., Ala-scanning at predicted residues like Lys721) validate computational predictions .

Q. What experimental approaches elucidate metabolic stability in preclinical studies?

Answer: Liver microsome assays (human/rat) with LC-MS/MS quantify metabolic half-life (t1/2). CYP450 inhibition screening (e.g., CYP3A4) identifies metabolic liabilities. Structural modifications, such as fluorination at metabolically labile sites, improve t1/2 by 2-fold .

Methodological Case Studies

Case Study: Resolving Low Yield in Amide Coupling Steps

Problem: Yields <50% during carboxamide formation.

Solution: Reagent optimization: Switching from DCC to EDCI/HOBt in DCM increases activation efficiency. Adding 4Å molecular sieves absorbs moisture, improving coupling yields to 85% .

Case Study: Confirming Target Engagement in Cellular Assays

Approach: Cellular thermal shift assay (CETSA) monitors target protein stabilization upon compound binding. A 2°C shift in melting temperature (Tm) confirms engagement with the intended kinase target .

Data Contradiction Analysis

Q. Why do analogs with identical core structures show divergent antibacterial activity?

Analysis: Subtle substituent changes (e.g., chloro vs. methoxy) alter bacterial efflux pump susceptibility. For example, chloro-substituted analogs evade AcrAB-TolC pump recognition in E. coli, increasing MIC values by 8-fold compared to methoxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。